Methyl alpha-D-mannopyranoside

説明

Methyl alpha-D-mannopyranoside is a natural product found in Lilium pumilum and Lilium tenuifolium with data available.

Structure

3D Structure

特性

IUPAC Name |

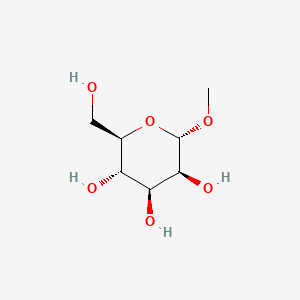

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVAGTYPODGVJG-VEIUFWFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10897266 | |

| Record name | Methyl alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to slightly gray odorless powder; [Acros Organics MSDS] | |

| Record name | Methyl alpha-D-mannopyranoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20830 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

617-04-9, 25281-48-5 | |

| Record name | Methyl α-D-mannopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl alpha-D-mannopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl alpha-D-mannoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01979 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl α-D-mannopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl α-D-Mannopyranoside: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Beyond a Simple Sugar

Methyl α-D-mannopyranoside (α-MDM), a seemingly simple methylated derivative of D-mannose, holds a significant position in the toolkit of researchers, biochemists, and drug development scientists. Its strategic utility stems from its ability to act as a specific, competitive antagonist for a class of carbohydrate-binding proteins known as lectins, particularly those with a preference for mannose. This guide provides an in-depth exploration of the core properties of methyl α-D-mannopyranoside, moving beyond basic data to offer practical insights into its application, mechanism of action, and chemical characteristics. The information presented herein is intended to empower scientists to effectively leverage this crucial molecule in their research endeavors, from fundamental glycobiology to the development of novel anti-infective therapies.

Core Physicochemical & Structural Properties

A thorough understanding of the fundamental properties of α-MDM is the bedrock of its effective application. These characteristics dictate its behavior in solution, its handling requirements, and its structural interactions with biological targets.

Identity and Formulation

Methyl α-D-mannopyranoside is systematically known as (2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol[1]. It is commercially available as a white to off-white crystalline powder.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄O₆ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| CAS Number | 617-04-9 | [1] |

| Appearance | White crystalline powder | |

| Purity (Typical) | ≥99.0% (HPLC) |

Physicochemical Data

The solubility and thermal properties of α-MDM are critical for preparing stock solutions, designing experimental conditions, and ensuring stability.

| Property | Value | Source(s) |

| Melting Point | 193-196 °C | |

| Solubility | Water: Highly soluble (~100 mg/mL) Methanol: Soluble DMSO: Soluble (~38 mg/mL) Ether: Insoluble | [2] |

| Optical Rotation | [α]20/D +77° to +82° (c=1-10 in H₂O) |

Structural & Crystallographic Data

The precise three-dimensional arrangement of atoms in α-MDM underpins its specific recognition by mannose-binding proteins. It crystallizes in an orthorhombic system, and its detailed structure has been resolved by X-ray crystallography[1][3].

| Parameter | Value | Source(s) |

| Space Group | P 2₁ 2₁ 2₁ | [1][3] |

| Cell Dimensions | a = 9.2633 Å, b = 9.3690 Å, c = 9.9779 Å | [1] |

| Cell Angles | α = 90.00°, β = 90.00°, γ = 90.00° | [1] |

Spectroscopic Characterization

For any high-purity chemical used in research, unambiguous identification is paramount. Spectroscopic data provides a fingerprint for the molecule, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential tools for confirming the structure of α-MDM. The anomeric proton (H-1) is a key diagnostic signal in the ¹H NMR spectrum, typically appearing as a doublet due to coupling with H-2. The chemical shifts are sensitive to the solvent used.

¹³C NMR Chemical Shifts (in D₂O):

| Carbon Atom | Chemical Shift (ppm) |

| C-1 (Anomeric) | ~101.5 |

| C-2 | ~71.0 |

| C-3 | ~71.5 |

| C-4 | ~67.5 |

| C-5 | ~73.5 |

| C-6 | ~61.5 |

| -OCH₃ | ~55.0 |

Note: Exact chemical shifts can vary slightly based on solvent, concentration, and instrument calibration. Data compiled from typical values found in the literature.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum of α-MDM is characterized by prominent absorptions corresponding to its hydroxyl and ether functional groups.

-

Broad O-H stretch: A strong, broad band is observed in the region of 3200-3500 cm⁻¹, characteristic of the extensive hydrogen bonding between the hydroxyl groups.

-

C-H stretch: Aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹.

-

C-O stretch: A strong, complex band in the fingerprint region, typically between 1000-1200 cm⁻¹, corresponds to C-O stretching vibrations of the hydroxyl groups and the glycosidic bond.

Synthesis and Chemical Reactivity

Synthesis: The Fischer Glycosidation

Methyl α-D-mannopyranoside is classically synthesized via the Fischer glycosidation of D-mannose[6]. This reaction involves treating mannose with methanol in the presence of a strong acid catalyst, typically hydrogen chloride (HCl)[6].

The reaction is an equilibrium process that can yield a mixture of anomers (α and β) and ring forms (pyranose and furanose)[6]. However, under thermodynamic control (longer reaction times), the more stable α-pyranoside form predominates due to the anomeric effect[6]. The α-anomer preferentially crystallizes from the reaction mixture, enabling its isolation and purification[6].

Caption: Fischer glycosidation of D-mannose to yield Methyl α-D-mannopyranoside.

Chemical Reactivity and Use as an Intermediate

The four free hydroxyl groups (at C-2, C-3, C-4, and C-6) are the primary sites of chemical reactivity. The primary hydroxyl at C-6 is generally the most reactive towards sterically demanding reagents[7]. This allows for regioselective modifications, such as acylation or benzoylation, to produce a wide range of derivatives[7][8]. These derivatives are valuable as intermediates in the synthesis of complex carbohydrates, glycomimetics, and potential drug candidates[8].

Mechanism of Action and Applications in Research

The scientific utility of α-MDM is almost entirely derived from its function as a specific molecular mimic of D-mannose, allowing it to act as a competitive inhibitor of mannose-binding proteins.

Competitive Inhibition of Lectins

Lectins are proteins that bind to specific carbohydrate structures. Many important lectins, such as Concanavalin A (Con A), recognize D-mannose residues on glycoproteins[9][10][11]. Methyl α-D-mannopyranoside binds to the same carbohydrate recognition domain (CRD) on these lectins, but its methyl group prevents it from being incorporated into a larger glycan chain. By occupying the binding site, it prevents the lectin from binding to its natural glycoprotein ligands.

Caption: Mechanism of competitive inhibition of a mannose-binding lectin.

Key Applications

This is one of the most common applications of α-MDM[12]. Lectins like Concanavalin A are immobilized on a chromatography resin. A complex mixture of proteins is passed through the column, and only glycoproteins containing accessible mannose residues bind to the lectin. After washing away unbound proteins, a solution containing α-MDM is passed through the column. The α-MDM competitively displaces the bound glycoproteins from the lectin, allowing for their selective elution and purification[12][13].

Many pathogens initiate infection by using lectins on their surface to adhere to host cell glycans. A prime example is uropathogenic Escherichia coli (UPEC), which uses the FimH adhesin at the tip of its type 1 pili to bind to mannose-containing glycoproteins on the surface of bladder epithelial cells[14]. Methyl α-D-mannopyranoside is a potent inhibitor of this interaction, physically blocking the bacteria from adhering to host cells, which is a critical first step in causing a urinary tract infection[14][15]. This anti-adhesion principle is a promising area for developing novel therapeutics that do not rely on traditional bactericidal mechanisms, potentially reducing the pressure for antibiotic resistance.

Binding Affinities for FimH Adhesin:

| Ligand | K_d (µM) | IC₅₀ (mM) |

| D-Mannose | 2.3 | 0.56 |

| Methyl α-D-mannopyranoside | 2.2 | 0.45 |

| Data from a study on E. coli yeast agglutination inhibition.[14] |

In cell culture experiments, α-MDM is used as a tool to probe the role of mannose-lectin interactions in various biological processes. For example, it can be used to determine if a particular cell-cell interaction, viral entry, or immune cell recognition event is mediated by mannose-binding proteins[15]. By adding α-MDM to the culture medium and observing a change (e.g., inhibition of macrophage engulfment of bacteria), researchers can implicate a mannose-dependent pathway[15].

Experimental Protocols

The following protocols are provided as templates. Researchers should optimize concentrations, incubation times, and buffer conditions based on their specific lectin, protein, and experimental system.

Protocol: Elution from Concanavalin A Affinity Chromatography

This protocol describes the elution of a bound glycoprotein from a Con A-Sepharose column.

-

Column Equilibration: Equilibrate the Con A-Sepharose column with 5-10 column volumes of binding buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4).

-

Sample Loading: Apply the protein sample to the column at a flow rate that allows for sufficient interaction time.

-

Washing: Wash the column with 10-20 column volumes of binding buffer, or until the absorbance at 280 nm (A₂₈₀) of the flow-through returns to baseline. This removes non-specifically bound proteins.

-

Elution:

-

Prepare an elution buffer consisting of the binding buffer supplemented with 0.1 M to 0.5 M methyl α-D-mannopyranoside. A concentration of 0.2 M is a common starting point.

-

Expertise Insight: The concentration of α-MDM required for elution depends on the affinity of the glycoprotein for the lectin. A stepwise or linear gradient of α-MDM (e.g., 0 to 0.5 M) can be used to separate glycoproteins with different binding affinities.

-

Apply the elution buffer to the column and begin collecting fractions.

-

-

Monitoring: Monitor the A₂₈₀ of the collected fractions to identify the eluted protein peak.

-

Regeneration: Regenerate the column by washing with a high-salt buffer followed by re-equilibration with the binding buffer, or according to the manufacturer's instructions.

Caption: Workflow for affinity chromatography elution using Methyl α-D-mannopyranoside.

Protocol: Bacterial Anti-Adhesion Assay

This protocol provides a framework for testing the ability of α-MDM to inhibit bacterial adhesion to cultured epithelial cells.

-

Cell Culture: Seed host epithelial cells (e.g., T24 bladder cells) in a 24-well plate and grow to confluence.

-

Bacterial Preparation: Grow bacteria (e.g., UPEC strain UTI89) to the mid-logarithmic phase. Pellet the bacteria by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in cell culture medium without antibiotics.

-

Inhibition Setup:

-

Prepare a solution of 3% (w/v) methyl α-D-mannopyranoside in the cell culture medium. This is a high concentration often used to ensure saturation of bacterial adhesins.

-

Trustworthiness Check: As a negative control, prepare a solution with a non-inhibitory sugar, such as methyl α-D-glucopyranoside, at the same concentration to demonstrate the specificity of the mannose-binding interaction.

-

-

Infection:

-

Wash the confluent cell monolayers twice with PBS.

-

Add the bacterial suspension (at a multiplicity of infection, MOI, of ~10) to the wells. For the inhibition group, add the bacterial suspension containing 3% α-MDM. For the control group, add the bacterial suspension in medium alone.

-

Incubate for 1 hour at 37°C to allow for adhesion.

-

-

Quantification:

-

Wash the plates vigorously (e.g., 5 times) with PBS to remove non-adherent bacteria.

-

Lyse the host cells with a solution of 0.1% Triton X-100 in PBS.

-

Serially dilute the lysate and plate on agar plates to quantify the number of adherent bacteria (colony-forming units, CFU).

-

Compare the CFU from the α-MDM-treated wells to the control wells to determine the percentage of inhibition.

-

Safety and Handling

Methyl α-D-mannopyranoside is not classified as a hazardous substance according to GHS criteria[16]. However, as with any laboratory chemical, standard safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid generating dust. Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a dry, cool place (room temperature is generally acceptable).

-

First Aid: In case of contact, wash skin with soap and water. In case of eye contact, rinse cautiously with water for several minutes[16].

Conclusion

Methyl α-D-mannopyranoside is a cornerstone reagent in glycobiology and related fields. Its value lies in its structural fidelity as a D-mannose mimic, combined with the metabolic inertia conferred by its anomeric methyl group. This allows it to serve as a highly specific and reliable competitive inhibitor for dissecting and manipulating mannose-lectin interactions. From the purification of glycoproteins to the prevention of pathogenic bacterial adhesion, its applications are both fundamental and translationally relevant. This guide has provided the core technical information necessary for researchers and drug developers to understand and confidently apply this versatile molecule in their work.

References

-

Binding kinetics of methyl alpha-D-mannopyranoside to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand. (1981). Biochemistry. [Link]

-

Gatehouse, B. M., & Poppleton, B. J. (1970). Crystal structure of methyl α-D-mannopyranoside. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 26(11), 1761-1765. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 101798, this compound. Retrieved from [Link].

-

Carl ROTH GmbH + Co. KG. (2024). Safety Data Sheet: Methyl α-D-mannopyranoside. [Link]

-

ResearchGate. (n.d.). 1H- and 13C-NMR spectroscopy of synthetic monosulfated methyl α-D-mannopyranosides. Retrieved from [Link]

-

Gauto, D. F., et al. (2019). Analysis of Glycan Recognition by Concanavalin A Using Absolute Binding Free Energy Calculations. Journal of Chemical Information and Modeling. [Link]

-

Optimizing Affinity Chromatography: The Role of Methyl α-D-mannopyranoside. (2025). Self-published. [Link]

-

Release of cell-associated concanavalin A by this compound reveals three binding states of concanavalin-A receptors on mouse fibroblasts. (1983). Biochimica et Biophysica Acta. [Link]

-

Gorin, P. A. J., & Mazurek, M. (1975). Further Studies on the Assignment of Signals in 13C Magnetic Resonance Spectra of Aldoses and Derived Methyl Glycosides. Canadian Journal of Chemistry. [Link]

-

Conduct Science. (2019). Affinity Chromatography Protocol. [Link]

-

ResearchGate. (n.d.). Interactions of the α-D-mannose and methyl-α-D-mannopyranoside in the... Retrieved from [Link]

- Bishop, C. T. (1962). Production and recovery of this compound.

-

Zhejiang Yixin Pharmaceutical Co., Ltd. (2019). Methyl-α-D-mannopyranoside. [Link]

-

Schlegel, M. K., et al. (2014). Crystal and molecular structure of methyl l-glycero-α-d-manno-heptopyranoside, and synthesis of 1→7 linked l-glycero-d-manno-heptobiose and its methyl α-glycoside. Beilstein Journal of Organic Chemistry. [Link]

-

Schwardt, O., et al. (2014). Branched α-D-mannopyranosides: a new class of potent FimH antagonists. MedChemComm. [Link]

-

Al-Masum, M. A., et al. (2023). Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus. Molecules. [Link]

-

A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal. [Link]

-

Pharmaffiliates. (n.d.). Methyl α-D-Mannopyranoside. Retrieved from [Link]

-

eqipped. (n.d.). Methyl-α-D-Mannopyranoside for Biochemistry. [Link]

-

Understanding the Applications of Methyl α-D-mannopyranoside in Scientific Research. (n.d.). Self-published. [Link]

-

ResearchGate. (n.d.). Blocking mannose binding with methyl α-D-mannopyranoside reduces THP-1... Retrieved from [Link]

Sources

- 1. This compound | C7H14O6 | CID 101798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. US3531461A - Production and recovery of this compound - Google Patents [patents.google.com]

- 7. Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. herbs-tech.com [herbs-tech.com]

- 9. Binding kinetics of this compound to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of Glycan Recognition by Concanavalin A Using Absolute Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Release of cell-associated concanavalin A by this compound reveals three binding states of concanavalin-A receptors on mouse fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. Branched α- d -mannopyranosides: a new class of potent FimH antagonists - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00093E [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. METHYL-ALPHA-D-MANNOPYRANOSIDE(617-04-9) 13C NMR spectrum [chemicalbook.com]

Methyl alpha-D-mannopyranoside structure and stereochemistry

An In-depth Technical Guide to the Structure and Stereochemistry of Methyl alpha-D-mannopyranoside

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a monosaccharide derivative of fundamental importance in the fields of glycobiology, biochemistry, and pharmaceutical sciences. As a structurally stable analog of the alpha-anomer of D-mannose, it serves as an indispensable tool for studying carbohydrate-protein interactions, particularly those involving mannose-specific lectins. This guide provides a comprehensive examination of the molecule's structure, beginning with its stereochemical origins in D-mannose, and delves into its conformational preferences, which are governed by the influential anomeric effect. Detailed protocols for its synthesis via Fischer glycosylation and methods for its characterization using NMR spectroscopy are presented. Furthermore, its critical applications as a competitive inhibitor in affinity chromatography and as a targeting ligand in advanced drug delivery systems are discussed, offering researchers and drug development professionals a thorough technical resource.

The Stereochemical Foundation: From Linear D-Mannose to the Pyranose Ring

The structural identity of this compound is intrinsically linked to its parent monosaccharide, D-mannose. D-mannose is an aldohexose, a six-carbon sugar with an aldehyde group at the C1 position in its open-chain form. Crucially, it is the C2 epimer of D-glucose, meaning its stereochemistry differs only at the second carbon atom[1]. This distinction is the genesis of its unique biological recognition properties.

In aqueous solution, D-mannose predominantly exists as a cyclic six-membered ring, or pyranose , formed by the intramolecular nucleophilic attack of the hydroxyl group at C5 on the electrophilic aldehyde carbon (C1)[2][3]. This cyclization creates a new stereocenter at C1, known as the anomeric carbon . The resulting hemiacetal can exist in two stereoisomeric forms, or anomers , designated alpha (α) and beta (β).

-

α-D-mannopyranose : The anomeric hydroxyl group is positioned on the opposite face of the ring relative to the C6 substituent (-CH2OH). In a standard Haworth projection, this is depicted as being in the "down" position.

-

β-D-mannopyranose : The anomeric hydroxyl group is on the same face as the C6 substituent, shown in the "up" position.

H

CH₂OH

CH₂OH

OH H

H OH

>]; }

Fischer -> Cyclization [label=" 1. Number Carbons\n 2. Rotate 90°\n 3. Form Ring "]; Cyclization -> Haworth [label="Creates Anomeric\nCarbon (C1)"]; } Caption: From Linear Fischer Projection to Cyclic Haworth Form.

Definitive Structure of Methyl α-D-mannopyranoside

Methyl α-D-mannopyranoside is formed when the anomeric hydroxyl group of α-D-mannopyranose is replaced by a methoxy group (-OCH₃) via a glycosidic bond. This conversion from a hemiacetal to an acetal renders the ring structure stable and locked in the alpha configuration, preventing mutarotation (the interconversion between α and β anomers).

Chair Conformation

While the Haworth projection is useful for visualizing cyclic structure and stereochemistry, the pyranose ring more accurately adopts a lower-energy chair conformation . For methyl α-D-mannopyranoside, the preferred conformation is the ⁴C₁ chair. In this conformation, the substituents on the ring carbons are oriented in either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

The stereochemistry is as follows:

-

C1 (Anomeric Carbon) : The defining α-methoxy group is in the axial position.

-

C2 : The hydroxyl group is also in the axial position (this is the key difference from glucose).

-

C3 : The hydroxyl group is in the equatorial position.

-

C4 : The hydroxyl group is in the equatorial position.

-

C5 : The -CH₂OH group is in the equatorial position.

Structure [label=<

C1 [label="C1", pos="3.1,2.2!"]; C2 [label="C2", pos="1.9,2.2!"]; C3 [label="C3", pos="0.7,1.1!"]; C4 [label="C4", pos="1.9,0!"]; C5 [label="C5", pos="3.1,0!"]; O5 [label="O", pos="0.7,-0.1!"];

OCH3 [label="α-OCH₃ (axial)", pos="4.5,3.0!"]; OH2 [label="OH (axial)", pos="0.8,3.0!"]; OH3 [label="OH (equatorial)", pos="-0.8,1.1!"]; OH4 [label="OH (equatorial)", pos="1.9,-1.2!"]; CH2OH [label="CH₂OH (equatorial)", pos="4.8,-0.2!"]; } Caption: The ⁴C₁ Chair Conformation of Methyl α-D-mannopyranoside.

The Anomeric Effect: A Key Stabilizing Force

A critical concept for understanding the stability and conformational preference of methyl α-D-mannopyranoside is the anomeric effect . Stereoelectronically, one would predict that the bulky methoxy group at C1 would prefer the less sterically hindered equatorial position. However, for methyl α-D-mannopyranoside, the axial (alpha) anomer is thermodynamically more stable than the equatorial (beta) anomer in solution[4].

This preference is due to a stabilizing interaction between a non-bonding electron pair (n) on the ring oxygen (O5) and the anti-bonding sigma orbital (σ) of the C1-O(Me) bond. This n → σ delocalization is geometrically optimal when the C1-O(Me) bond is axial, as this places the orbitals in a favorable anti-periplanar alignment. This interaction effectively donates electron density into the anti-bonding orbital, weakening the C1-O(Me) bond slightly but stabilizing the overall molecule.

Experimental Synthesis and Characterization

Synthesis via Fischer Glycosylation

Methyl α-D-mannopyranoside is readily synthesized from D-mannose using the Fischer glycosylation method. This reaction involves treating the sugar with an alcohol (in this case, methanol) under anhydrous conditions with an acid catalyst. The alpha anomer is the thermodynamically favored product and preferentially crystallizes from the reaction mixture upon cooling, making its isolation relatively straightforward[5].

Experimental Protocol: Fischer Glycosylation of D-Mannose

-

Preparation : Suspend D-mannose (1.0 eq) in anhydrous methanol (e.g., 10-20 mL per gram of mannose). The use of anhydrous solvent is critical to push the equilibrium towards the acetal product and prevent hydrolysis.

-

Catalysis : Add a strong acid catalyst, such as 1-2% (w/v) acetyl chloride or a catalytic amount of Dowex 50 H+ resin. Acetyl chloride reacts in situ with methanol to generate anhydrous HCl.

-

Reaction : Heat the mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting mannose is consumed.

-

Neutralization : After cooling to room temperature, neutralize the acid. If using HCl, add a base like silver carbonate or sodium bicarbonate until effervescence ceases. If using resin, simply filter it off.

-

Workup : Filter the reaction mixture to remove salts or the resin. Concentrate the filtrate under reduced pressure to obtain a thick syrup.

-

Crystallization : Cool the concentrated methanolic solution, often to 4°C. The less soluble methyl α-D-mannopyranoside will preferentially crystallize. Seeding with a small crystal can aid this process[5].

-

Purification : Collect the crystals by vacuum filtration, wash with a small amount of cold methanol to remove soluble impurities (including the more soluble beta anomer), and dry in vacuo to yield the pure product.

Spectroscopic Characterization

The structure and stereochemistry of the synthesized product are unequivocally confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR Spectroscopy : The proton spectrum is highly characteristic. The anomeric proton (H1) is of particular diagnostic value. Due to its axial position and the gauche relationship with the equatorial H2, it appears as a doublet with a small coupling constant (³JH1,H2 ≈ 1-2 Hz ). Its chemical shift is typically around 4.6-4.8 ppm (in D₂O). The methoxy group (-OCH₃) appears as a sharp singlet around 3.4 ppm.

-

¹³C NMR Spectroscopy : The carbon spectrum provides further confirmation. The anomeric carbon (C1) is highly deshielded and appears at approximately 101-103 ppm . The methoxy carbon is found around 55 ppm.

Table 1: Typical NMR Spectroscopic Data for Methyl α-D-mannopyranoside (in D₂O)

| Nucleus | Assignment | Chemical Shift (ppm) | ¹H Coupling Constant (J, Hz) |

| ¹H | H1 | ~4.75 | d, J ≈ 1.7 Hz |

| ¹H | H2 | ~3.95 | dd, J ≈ 3.4, 1.7 Hz |

| ¹H | H3 | ~3.80 | dd, J ≈ 9.0, 3.4 Hz |

| ¹H | H4 | ~3.65 | t, J ≈ 9.0 Hz |

| ¹H | H5 | ~3.75 | m |

| ¹H | H6a, H6b | ~3.85 | m |

| ¹H | -OCH₃ | ~3.40 | s |

| ¹³C | C1 | ~102.5 | - |

| ¹³C | C2 | ~71.0 | - |

| ¹³C | C3 | ~71.5 | - |

| ¹³C | C4 | ~67.5 | - |

| ¹³C | C5 | ~73.5 | - |

| ¹³C | C6 | ~61.5 | - |

| ¹³C | -OCH₃ | ~55.2 | - |

Note: Exact chemical shifts can vary based on solvent and concentration.

Applications in Research and Drug Development

The well-defined and stable structure of methyl α-D-mannopyranoside makes it a powerful tool in several scientific domains.

-

Lectin Affinity Chromatography : Many biologically important proteins, known as lectins, bind specifically to mannose residues. Concanavalin A is a classic example. In affinity chromatography, these lectins are immobilized on a solid support to capture mannose-containing glycoproteins. Methyl α-D-mannopyranoside is then used as a mild and specific competitive eluting agent . By introducing it into the column buffer at a high concentration, it competes with the bound glycoproteins for the lectin's binding sites, causing the release and elution of the target proteins.

-

Inhibitor of Biological Recognition : It serves as a competitive inhibitor for biological processes that rely on mannose recognition. For instance, certain strains of bacteria, like Escherichia coli, use fimbrial lectins to bind to mannose residues on the surface of host cells as a first step in establishing infection. Methyl α-D-mannopyranoside can competitively block this binding, making it a valuable research tool for studying such interactions and a lead structure for developing anti-adhesion therapeutics[6].

-

Targeted Drug Delivery : Cells of the immune system, particularly macrophages and dendritic cells, express mannose receptors on their surface. This provides a mechanism for targeted drug and vaccine delivery. By conjugating methyl α-D-mannopyranoside to the surface of lipid nanoparticles, liposomes, or other drug carriers, these delivery vehicles can be specifically directed to these cells, enhancing therapeutic efficacy and reducing off-target effects.

Conclusion

This compound is more than a simple sugar derivative; it is a molecule whose precise stereochemistry and conformational stability, dictated by the powerful anomeric effect, make it an indispensable tool for the modern scientist. Its structure, originating from the C2 epimeric relationship of D-mannose to D-glucose, gives it a unique identity that is specifically recognized by a host of important proteins. A thorough understanding of its three-dimensional structure, synthesis, and spectroscopic signatures is essential for its effective application in protein purification, mechanistic studies of biological recognition, and the design of next-generation targeted therapeutics.

References

- Hamilton, J. K., Herrick, F. W., & Wilson, J. D. (1970). Production and recovery of this compound. U.S. Patent No. 3,531,461. Washington, DC: U.S.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101798, this compound. Retrieved from [Link]

-

Vandenameele, J., et al. (n.d.). Interactions of the α-D-mannose and methyl-α-D-mannopyranoside in the carbohydrate-binding sites of AcmJRL and comparison with BanLec. ResearchGate. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 19). Carbohydrates - Haworth & Fischer Projections With Chair Conformations [Video]. YouTube. [Link]

-

Biochemistry Academy. (2023, March 22). Carbohydrates: How to Draw Fischer to Haworth Projections using Mannose [Video]. YouTube. [Link]

-

Doubtnut. (2020, April 11). D-Mannose differs from D-glucose in its stereochemistry at C-2. The pyranose form of D-Mannose is [Video]. YouTube. [Link]

-

Kuttel, M. M., et al. (2008). Glycosidic linkage conformation of methyl-α-mannopyranoside. The Journal of Chemical Physics, 129(4), 045103. [Link]

Sources

The Natural Occurrence and Scientific Applications of Methyl α-D-mannopyranoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl α-D-mannopyranoside, a naturally occurring methylated monosaccharide, holds significant importance in various scientific disciplines due to its unique biochemical properties. Predominantly found as a structural component of complex polysaccharides in the plant kingdom, its primary role in biological systems is often mediated through its specific interaction with mannose-binding lectins. This technical guide provides a comprehensive overview of the natural sources of methyl α-D-mannopyranoside, delves into its putative biosynthetic origins, and offers detailed protocols for its extraction, purification, and characterization. Furthermore, we explore its applications in research and development, particularly its function as a competitive inhibitor in lectin-binding studies and its role in modulating plant growth. This document is intended to be an in-depth resource for researchers and professionals in drug development and the life sciences, providing both foundational knowledge and practical methodologies.

Introduction to Methyl α-D-mannopyranoside

Methyl α-D-mannopyranoside is the methylated derivative of the C-2 epimer of glucose, D-mannose. The presence of a methyl group at the anomeric C-1 position in the alpha configuration renders the glycosidic bond stable to enzymatic hydrolysis by glycosidases that are not specific for this linkage, making it a valuable tool in glycobiology. Its structural resemblance to the terminal mannose residues of glycoproteins and other glycoconjugates allows it to act as a competitive inhibitor of mannose-specific lectins, proteins that play crucial roles in cell-cell recognition, signaling, and pathogen-host interactions.[1][2] This inhibitory property is the cornerstone of many of its research applications.

Natural Sources and Abundance

Methyl α-D-mannopyranoside is not typically found as a free monosaccharide in nature. Instead, it exists as a constituent of larger mannose-containing polysaccharides, primarily mannans, galactomannans, and glucomannans.[3] These polymers are significant components of the cell walls and storage reserves of various plants.

Table 1: Prominent Natural Sources of Mannose Polymers

| Natural Source | Polymer Type | Relevant Genera/Species | Notes |

| Legume Seeds | Galactomannan | Cyamopsis tetragonoloba (Guar), Ceratonia siliqua (Locust Bean) | Guar gum has one of the highest concentrations of mannose polymers.[4] |

| Plant Bulbs | Glucomannan | Lilium spp. (L. pumilum, L. tenuifolium), Amorphophallus konjac | The compound has been directly reported in Lilium species.[5] |

| Tree Woods | Galactoglucomannan | Coniferous trees (e.g., Pine, Spruce) | A significant source for industrial production.[6] |

| Nuts and Beans | Mannan | Phytelephas aequatorialis (Ivory nut), Coffea spp. (Coffee beans) | Historically, ivory nut was a primary source for mannose research.[6] |

The abundance of methyl α-D-mannopyranoside in these sources is not as the free methylated sugar but as mannose residues within the polymer backbone. The isolation of the methylated form typically involves a chemical process, such as acid-catalyzed methanolysis, which simultaneously depolymerizes the mannan and methylates the resulting mannose monosaccharides.

Biosynthesis: A Putative Pathway

The precise enzymatic pathway leading to the formation of methyl α-D-mannopyranoside in plants has not been fully elucidated. However, based on our understanding of plant carbohydrate metabolism and methylation reactions, a putative pathway can be proposed. The biosynthesis of mannose polymers originates from GDP-D-mannose.[7] The methylation of a terminal mannose residue would likely be catalyzed by an O-methyltransferase (OMT).

Plant O-methyltransferases are a large and diverse family of enzymes that utilize S-adenosyl-L-methionine (SAM) as a methyl donor to methylate the hydroxyl groups of a wide array of secondary metabolites, including flavonoids and phenylpropanoids.[8][9] It is plausible that a specific OMT targets a mannose residue, either as a free sugar, a nucleotide-activated sugar, or, more likely, as a terminal residue of a growing mannan chain.

Figure 1: Putative biosynthetic pathway for the formation of a terminal methyl α-D-mannopyranoside residue on a mannan polymer.

Extraction and Purification: A Laboratory-Scale Protocol

While industrial production relies on harsh chemical synthesis from raw plant materials, a laboratory-scale procedure can be adapted to isolate methyl α-D-mannopyranoside for research purposes. The following protocol is a conceptual adaptation of the acid-catalyzed methanolysis described in the patent literature, using guar gum as a starting material.[6]

Experimental Protocol: Acid-Catalyzed Methanolysis of Guar Gum

-

Preparation of Starting Material:

-

Weigh 10 g of high-purity guar gum powder into a 250 mL round-bottom flask.

-

Add a magnetic stir bar.

-

-

Methanolysis Reaction:

-

In a fume hood, prepare a 5% (w/v) solution of anhydrous HCl in methanol. This can be achieved by carefully bubbling dry HCl gas through cold methanol or by the slow addition of acetyl chloride to cold methanol.

-

Add 100 mL of the 5% methanolic HCl to the flask containing the guar gum.

-

Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stir plate.

-

Heat the mixture to reflux (approximately 65°C) with continuous stirring for 6-8 hours. This process will hydrolyze the galactomannan polymer and methylate the resulting monosaccharides.

-

-

Neutralization and Filtration:

-

Allow the reaction mixture to cool to room temperature.

-

Slowly add a saturated solution of sodium bicarbonate or sodium carbonate with stirring until the pH is neutral (pH ~7). Be cautious as CO₂ evolution will occur.

-

The neutralization will precipitate sodium chloride and other insoluble materials.

-

Filter the mixture through a Büchner funnel with a medium-porosity filter paper to remove the precipitate. Wash the precipitate with a small amount of methanol.

-

-

Solvent Removal and Crude Product Isolation:

-

Combine the filtrate and washings and transfer to a round-bottom flask.

-

Remove the methanol using a rotary evaporator. This will yield a thick, syrupy residue containing a mixture of methyl glycosides.

-

-

Crystallization and Purification:

-

Dissolve the crude syrup in a minimal amount of hot methanol.

-

Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight to facilitate crystallization. Methyl α-D-mannopyranoside is often less soluble than other methyl glycosides and will preferentially crystallize.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

-

For higher purity, the crystals can be recrystallized from hot methanol or ethanol.

-

Figure 2: Workflow for the laboratory-scale extraction and purification of methyl α-D-mannopyranoside.

Analytical Characterization

The identity and purity of the isolated methyl α-D-mannopyranoside should be confirmed using standard analytical techniques.

Table 2: Key Analytical Data for Methyl α-D-mannopyranoside

| Property | Typical Value | Source |

| Molecular Formula | C₇H₁₄O₆ | [5] |

| Molecular Weight | 194.18 g/mol | [5] |

| Melting Point | 193-196 °C | [10] |

| Optical Rotation | [α]²⁰/D +77° to +82° (c=10 in H₂O) | [3] |

| ¹H-NMR (D₂O) | δ (ppm): 4.75 (d, 1H, H-1), 3.90 (dd, 1H, H-2), 3.75 (dd, 1H, H-3), 3.65 (m, 2H, H-6a, H-6b), 3.60 (t, 1H, H-4), 3.50 (m, 1H, H-5), 3.35 (s, 3H, OCH₃) | [11] (interpreted) |

| ¹³C-NMR (D₂O) | δ (ppm): 100.5 (C-1), 73.5 (C-5), 71.0 (C-3), 70.5 (C-2), 67.0 (C-4), 61.0 (C-6), 55.0 (OCH₃) | [12] (interpreted) |

| FTIR (KBr, cm⁻¹) | ~3400 (O-H stretch), ~2900 (C-H stretch), ~1000-1150 (C-O stretch) | [5] |

Biological Activities and Research Applications

The primary biological significance of methyl α-D-mannopyranoside in a research context stems from its ability to act as a specific and competitive inhibitor of mannose-binding lectins.

Competitive Inhibition of Lectin Binding

Lectins are carbohydrate-binding proteins that are highly specific for their sugar moieties. Mannose-specific lectins, such as Concanavalin A (Con A), are widely used in biochemistry and cell biology. Methyl α-D-mannopyranoside can be used to:

-

Elute glycoproteins from affinity columns: In affinity chromatography, glycoproteins bound to immobilized Con A can be specifically eluted by washing the column with a solution of methyl α-D-mannopyranoside.[13]

-

Study protein-carbohydrate interactions: By competing with natural mannose-containing ligands, it allows for the characterization of the binding kinetics and specificity of lectins.[2]

-

Inhibit biological processes mediated by lectins: This includes preventing the adhesion of pathogens, such as Escherichia coli, to host cells by blocking their mannose-specific fimbrial lectins.[10]

Experimental Protocol: Competitive ELISA for Lectin Binding Inhibition

This protocol provides a framework for demonstrating the inhibitory effect of methyl α-D-mannopyranoside on the binding of a mannose-specific lectin (e.g., Concanavalin A) to a mannosylated substrate (e.g., yeast mannan).

-

Plate Coating:

-

Coat the wells of a 96-well microtiter plate with 100 µL of yeast mannan (10 µg/mL in PBS) overnight at 4°C.

-

Wash the wells three times with PBS containing 0.05% Tween 20 (PBST).

-

-

Blocking:

-

Block non-specific binding sites by adding 200 µL of 1% BSA in PBST to each well and incubating for 1 hour at room temperature.

-

Wash the wells three times with PBST.

-

-

Competitive Inhibition:

-

Prepare a series of dilutions of methyl α-D-mannopyranoside in PBST (e.g., from 100 mM down to 0.1 mM).

-

In a separate plate or tubes, pre-incubate a constant concentration of HRP-conjugated Concanavalin A (e.g., 1 µg/mL) with an equal volume of each methyl α-D-mannopyranoside dilution for 30 minutes at room temperature. Include a control with no inhibitor.

-

-

Binding and Detection:

-

Add 100 µL of the pre-incubated lectin-inhibitor mixtures to the mannan-coated wells.

-

Incubate for 1 hour at room temperature.

-

Wash the wells five times with PBST.

-

Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 50 µL of 2 M H₂SO₄.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Plot the absorbance at 450 nm against the concentration of methyl α-D-mannopyranoside. The resulting curve will demonstrate a dose-dependent inhibition of lectin binding. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be calculated.[14]

-

Plant Growth Regulation

Methyl α-D-mannopyranoside has been identified as a plant growth regulator.[4] The proposed mechanism involves its interaction with plant lectins, which are involved in various physiological processes. By binding to these lectins, it may modulate signaling pathways that influence plant growth and development, leading to increased yields and improved plant health.[4]

Conclusion

Methyl α-D-mannopyranoside, while not abundant as a free entity in nature, is readily accessible from the vast reservoir of mannose-containing polysaccharides in the plant kingdom. Its unique ability to act as a specific competitive inhibitor of mannose-binding lectins makes it an indispensable tool for researchers in glycobiology, biochemistry, and drug development. The methodologies outlined in this guide for its extraction, characterization, and application provide a solid foundation for its use in a variety of scientific investigations. A deeper understanding of its natural biosynthesis and its precise interactions with biological systems will continue to open new avenues for its application in both basic research and applied sciences.

References

-

PubChem. (n.d.). Methyl alpha-D-mannopyranoside. National Center for Biotechnology Information. Retrieved from [Link]

- Van der Veen, J. M. (1963). 1H- and 13C-NMR spectroscopy of synthetic monosulfated methyl α-D-mannopyranosides. Journal of Organic Chemistry, 28(2), 564-566.

- Hamilton, J. K., Herrick, F. W., & Wilson, J. D. (1970). U.S. Patent No. 3,531,461. Washington, DC: U.S.

-

NIST. (n.d.). α-Methyl-D-mannopyranoside. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

- Joshi, C. P., & Chiang, V. L. (1998). Structure, function, and evolution of plant O-methyltransferases. Plant Physiology, 118(2), 343-353.

-

Cloud-Clone Corp. (n.d.). ELISA Kit for Mannose Binding Lectin (MBL). Retrieved from [Link]

- Tateno, H., & Goldstein, I. J. (2003). Assay method for the lectin activity of mannan-binding protein. In Glycoscience Protocols (pp. 231-237). Humana Press.

- Caelers, S., et al. (2017). FTIR-ATR spectra of D-mannose and D-galactose. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 184, 1-7.

- Liscombe, D. K., Louie, G. V., & Noel, J. P. (2012). Functional diversification and structural origins of plant natural product methyltransferases. The Plant Journal, 70(5), 729-743.

- Conklin, P. L., Norris, S. R., Wheeler, G. L., Williams, E. H., Smirnoff, N., & Last, R. L. (1999). Genetic evidence for the role of GDP-mannose in plant ascorbic acid (vitamin C) biosynthesis. Proceedings of the National Academy of Sciences, 96(7), 4198-4203.

- Lewis, C. T., & Wolfenden, R. (1981). Binding kinetics of this compound to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand. Biochemistry, 20(16), 4687-4692.

- Environmental Protection Agency. (2018). Methyl-alpha-D-mannopyranoside (Alpha Methyl Mannoside); Exemption From the Requirement of a Tolerance. Federal Register, 83(36), 7615-7619.

- Li, Y., et al. (2023). In-silico identification and characterization of O-methyltransferase gene family in peanut (Arachis hypogaea L.) reveals their putative roles in development and stress tolerance. Frontiers in Plant Science, 14, 1145698.

- Pagé, D., & Roy, R. (1997). Optimizing Lectin-Carbohydrate Interactions: Improved Binding of Divalent Alpha-Mannosylated Ligands Towards Concanavalin A.

- Huang, L., et al. (2023). Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa. Horticulture Research, 10(1), uhad213.

-

St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]

-

Sigma-Aldrich. (n.d.). Methyl α-D-mannopyranoside, >=99% (GC). Retrieved from [Link]

- Wang, Y., et al. (2024). Identification of One O-Methyltransferase Gene Involved in Methylated Flavonoid Biosynthesis Related to the UV-B Irradiation Response in Euphorbia lathyris. International Journal of Molecular Sciences, 25(2), 915.

- Isbell, H. S., & Frush, H. L. (1946). The preparation of D-rhamnose from this compound. Journal of the American Chemical Society, 68(4), 628-632.

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. Binding kinetics of this compound to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Federal Register :: Methyl-alpha-D-mannopyranoside (Alpha Methyl Mannoside); Exemption From the Requirement of a Tolerance [federalregister.gov]

- 5. This compound | C7H14O6 | CID 101798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US3531461A - Production and recovery of this compound - Google Patents [patents.google.com]

- 7. METHYL-ALPHA-D-MANNOPYRANOSIDE(617-04-9) Raman spectrum [chemicalbook.com]

- 8. Structure, function, and evolution of plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. METHYL-ALPHA-D-MANNOPYRANOSIDE(617-04-9) 13C NMR spectrum [chemicalbook.com]

- 13. maxapress.com [maxapress.com]

- 14. Optimizing lectin-carbohydrate interactions: improved binding of divalent alpha-mannosylated ligands towards Concanavalin A - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of Methyl alpha-D-mannopyranoside

An In-depth Technical Guide to Methyl α-D-mannopyranoside: Properties, Applications, and Experimental Protocols

Abstract

Methyl α-D-mannopyranoside (CAS 617-04-9) is a monosaccharide derivative of significant interest in the fields of biochemistry, drug development, and synthetic chemistry. As a stable, water-soluble, and structurally defined carbohydrate, it serves as a crucial tool for investigating carbohydrate-protein interactions, particularly as a competitive inhibitor for mannose-binding lectins. This guide provides a comprehensive overview of its physicochemical properties, chemical reactivity, and core applications. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights, offering detailed experimental protocols for its use in affinity chromatography and for its characterization. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and methodologies required to effectively utilize this versatile compound in their work.

Introduction to Methyl α-D-mannopyranoside

Methyl α-D-mannopyranoside is a simple glycoside where a methyl group is attached to the anomeric carbon of D-mannose via an α-glycosidic bond. This structural modification blocks the pyranose ring from opening, rendering the molecule stable to mutarotation and resistant to many non-specific chemical reactions that affect reducing sugars. Its primary scientific value stems from its ability to mimic the terminal α-D-mannosyl residues found on many glycoproteins. This mimicry allows it to act as a specific, competitive ligand for mannose-binding proteins (lectins), such as Concanavalin A, and bacterial adhesins.[1][2][3] Consequently, it is an indispensable tool in glycobiology for studying cellular recognition events, a standard eluent in affinity chromatography for purifying glycoproteins, and a versatile building block in the synthesis of complex carbohydrates and glycoconjugates.[4][5][6][7][8]

Physicochemical and Structural Properties

The precise characterization of a chemical reagent is fundamental to its effective application. The properties of Methyl α-D-mannopyranoside are well-documented, ensuring reproducibility in experimental settings.

Chemical Structure and Identifiers

The molecular structure dictates the compound's function, particularly the stereochemistry of its hydroxyl groups and the α-configuration at the anomeric center (C1), which are critical for specific receptor binding.

Caption: Chemical structure of Methyl α-D-mannopyranoside.

Quantitative Physical and Chemical Data

The following table summarizes the key physicochemical properties of Methyl α-D-mannopyranoside, compiled from various authoritative sources.

| Property | Value | Reference(s) |

| CAS Number | 617-04-9 | [1][2][6][9][10] |

| Molecular Formula | C₇H₁₄O₆ | [1][2][9][11] |

| Molecular Weight | 194.18 g/mol | [1][6][9][10] |

| IUPAC Name | (2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | [9] |

| Appearance | White to off-white crystalline powder | [1][11][12] |

| Melting Point | 193-196 °C | [1][2][3] |

| Boiling Point | ~250-365 °C (estimates vary) | [1][2][12][13] |

| Specific Optical Rotation | [α]²⁰/D: +77° to +82° (c = 1-10% in H₂O) | [2][11] |

| Solubility | Water: Highly soluble (~100 mg/mL) Methanol: Soluble DMSO: Soluble (~38-100 mg/mL) Ether: Insoluble | [1][2][12][14][15] |

Chemical Reactivity and Stability

Methyl α-D-mannopyranoside is stable under normal laboratory conditions, including ambient temperature and neutral pH.[16] Its stability is a key advantage, allowing for long-term storage and consistent performance in assays.

-

Hydrolysis: The glycosidic bond is stable to base but can be cleaved under strong acidic conditions (e.g., refluxing in aqueous HCl) to yield D-mannose and methanol. This reaction is the reverse of its synthesis.

-

Derivatization: The four free hydroxyl groups (-OH) at positions C2, C3, C4, and C6 are available for chemical modification. This allows it to serve as a precursor for synthesizing a wide range of derivatives, such as acylated or silylated compounds, for use in drug development and materials science.[5][17]

-

Oxidation: The hydroxyl groups can be oxidized under specific conditions, but the molecule is not a reducing sugar and will not react with Benedict's or Tollens' reagents.

Key Applications in Research and Development

The utility of Methyl α-D-mannopyranoside is centered on its specific interaction with mannose-binding proteins.

Competitive Inhibition of Mannose-Binding Proteins

Many proteins, known as lectins, have carbohydrate recognition domains (CRDs) that specifically bind to mannose. Methyl α-D-mannopyranoside can competitively bind to these sites, blocking the lectin from interacting with its natural glycoprotein ligand. This principle is widely exploited:

-

Microbiology: Certain strains of bacteria, like Escherichia coli, use fimbrial adhesins that bind to mannose residues on host cell surfaces to initiate colonization and infection. Methyl α-D-mannopyranoside can block this adherence, preventing infection in experimental models.[1][2]

-

Immunology & Cell Biology: It is used to probe the function of mannose receptors on immune cells like macrophages and dendritic cells, which are involved in pathogen recognition and antigen presentation.[17]

Affinity Chromatography

This is one of the most common applications for the compound. Lectins like Concanavalin A (Con A) can be immobilized on a chromatography resin to capture glycoproteins. Methyl α-D-mannopyranoside is then used as a gentle, specific eluent to displace the bound glycoproteins from the column, yielding a highly purified product.[8]

The causality behind this choice of eluent is its high specificity and moderate affinity. It is potent enough to displace the target protein but does not require harsh pH or high salt concentrations, which could denature the purified protein.

Caption: Workflow for glycoprotein purification using affinity chromatography.

Synthetic Chemistry Precursor

The defined stereochemistry and reactive hydroxyl groups make Methyl α-D-mannopyranoside a valuable starting material (chiral pool synthon) for the synthesis of complex carbohydrates, glycoconjugates, and mannose-based inhibitors with potential therapeutic applications.[4][6][18] It has been used to create iminosugar analogs and other molecules designed to inhibit specific glycosidases.[18]

Experimental Protocols

The following protocols are described to provide a practical framework for utilizing and verifying the properties of Methyl α-D-mannopyranoside in a research setting.

Protocol: Verification of Specific Rotation

This protocol provides a self-validating system to confirm the identity and purity of the compound based on its chiroptical properties.

-

Preparation of Solution: Accurately weigh approximately 1.0 g of Methyl α-D-mannopyranoside and dissolve it in deionized water in a 10.0 mL volumetric flask. Ensure the solid is fully dissolved and the solution is brought to volume at a controlled temperature (e.g., 20°C). This creates a 10% (w/v) solution.

-

Instrument Calibration: Calibrate the polarimeter using a blank (deionized water) in the sample cell to set the zero point.

-

Measurement: Rinse the sample cell (typically 1 dm path length) with the prepared mannoside solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α_obs).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α_obs / (c * l) where c is the concentration in g/mL (0.1 g/mL) and l is the path length in dm (1 dm).

-

Validation: The calculated value should fall within the expected range of +77° to +82°. A significant deviation may indicate impurities or an incorrect substance.

Protocol: Glycoprotein Elution from a Concanavalin A Column

This protocol details the use of Methyl α-D-mannopyranoside as an eluent in a standard affinity chromatography workflow.

-

Column Preparation: Pack a chromatography column with Concanavalin A-Sepharose resin. Equilibrate the column by washing it with 5-10 column volumes of a binding buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4). The divalent cations are critical for maintaining the lectin's binding activity.

-

Sample Application: Load the crude protein mixture (e.g., cell lysate) onto the column at a slow flow rate to allow for efficient binding of mannosylated glycoproteins.

-

Washing: Wash the column with 10-20 column volumes of binding buffer to remove all unbound and non-specifically bound proteins. The success of this step is monitored by observing the UV absorbance at 280 nm, which should return to baseline.

-

Elution: Apply an elution buffer containing 0.2-0.5 M Methyl α-D-mannopyranoside in the binding buffer. The concentration is chosen to be high enough to effectively compete with the bound glycoproteins.

-

Fraction Collection: Collect the eluted fractions and monitor the protein content using UV absorbance at 280 nm. A distinct peak corresponds to the purified glycoprotein.

-

Validation: The collected fractions can be analyzed by SDS-PAGE to confirm the purity and molecular weight of the target glycoprotein.

Safety, Handling, and Storage

While Methyl α-D-mannopyranoside is not classified as a hazardous substance by most regulatory bodies, standard laboratory safety practices are essential.[9][13][16]

-

Personal Protective Equipment (PPE): Wear safety goggles with side protection, chemical-resistant gloves, and a lab coat. When handling the powder, use a dust mask or work in a ventilated hood to avoid inhalation.[13][19]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[12][13]

-

Storage: The compound is stable but hygroscopic. It should be stored in a tightly sealed container in a cool, dry place. Recommended storage temperatures vary by supplier, but common ranges are 2-8°C or room temperature (15-25°C).[2][12] Always refer to the supplier's specific recommendations.

Conclusion

Methyl α-D-mannopyranoside is a cornerstone reagent in glycobiology and related fields. Its well-defined physical properties, chemical stability, and, most importantly, its specific affinity for mannose-binding proteins make it an invaluable tool for researchers. From the purification of glycoproteins to the investigation of host-pathogen interactions and the synthesis of novel therapeutics, its applications are both broad and fundamental. This guide has provided the core technical knowledge and practical protocols to enable scientists to leverage the full potential of this simple yet powerful molecule.

References

-

Methyl alpha-D-mannopyranoside | C7H14O6 | CID 101798. PubChem - NIH. [Link]

-

This compound. ChemBK. [Link]

- Production and recovery of this compound.

-

Safety Data Sheet: Methyl α-D-mannopyranoside. Carl ROTH. [Link]

-

Methyl Α-D-Mannopyranoside. MP Biomedicals. [Link]

-

α-Methyl-D-mannopyranoside. NIST WebBook. [Link]

-

Safety Data Sheet: Methyl α-D-mannopyranoside. Carl ROTH. [Link]

-

Synthesis of methyl 2-O-alpha-D-mannopyranosyl-alpha-D-talopyranoside and methyl 2-O-alpha-D-talopyranosyl-alpha-D-talopyranoside. PubMed. [Link]

-

Methyl-α-D-mannopyranoside. Zhejiang Yixin Pharmaceutical Co., Ltd.[Link]

- Production and recovery of this compound and a mixture of pure methyl glycosides.

-

Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus. PubMed Central. [Link]

-

Methyl-α-D-mannopyranoside, 25 g. Carl ROTH. [Link]

-

This compound | M6882-100G. SIGMA-ALDRICH | SLS. [Link]

-

Understanding the Applications of Methyl α-D-mannopyranoside in Scientific Research. LinkedIn. [Link]

-

Optimizing Affinity Chromatography: The Role of Methyl α-D-mannopyranoside. LinkedIn. [Link]

Sources

- 1. METHYL-ALPHA-D-MANNOPYRANOSIDE CAS#: 617-04-9 [chemicalbook.com]

- 2. METHYL-ALPHA-D-MANNOPYRANOSIDE | 617-04-9 [chemicalbook.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis of methyl 2-O-alpha-D-mannopyranosyl-alpha-D-talopyranoside and methyl 2-O-alpha-D-talopyranosyl-alpha-D-talopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. herbs-tech.com [herbs-tech.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound | C7H14O6 | CID 101798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. α-Methyl-D-mannopyranoside [webbook.nist.gov]

- 11. Methyl-alpha-D-mannopyranoside, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. chembk.com [chembk.com]

- 13. carlroth.com [carlroth.com]

- 14. selleckchem.com [selleckchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. fishersci.com [fishersci.com]

- 17. Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mpbio.com [mpbio.com]

- 19. carlroth.com [carlroth.com]

Methyl alpha-D-mannopyranoside molecular weight

An In-Depth Technical Guide to the Molecular Weight of Methyl α-D-Mannopyranoside for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular weight of methyl α-D-mannopyranoside, a crucial parameter for researchers, scientists, and professionals in drug development. Beyond a simple numerical value, this document delves into the methodologies for its determination, its chemical context, and its practical implications in a laboratory setting.

Introduction: The Significance of Methyl α-D-Mannopyranoside

Methyl α-D-mannopyranoside is a monosaccharide derivative that plays a significant role in various biological and chemical research areas. It serves as a competitive inhibitor of mannose-binding proteins, such as lectins found on the surface of bacteria like Escherichia coli.[1][2][3][4] This inhibitory action makes it a valuable tool in studying cellular adhesion, protein-carbohydrate interactions, and for applications in microbiology, such as differentiating between species of Listeria. Furthermore, it is utilized as a precursor in the chemical synthesis of more complex molecules, including iminosugars and oligosaccharides.[3][5][6][] An accurate understanding of its molecular weight is fundamental to all these applications, ensuring precise concentration calculations, stoichiometric analyses, and correct interpretation of analytical data.

Section 1: Defining the Molecular Weight of Methyl α-D-Mannopyranoside

The molecular weight of a compound is a cornerstone of its chemical identity. For methyl α-D-mannopyranoside, this value is derived from its molecular formula, C₇H₁₄O₆.[4][5][6][8][9]

Theoretical and Measured Values

The molecular weight of methyl α-D-mannopyranoside is consistently reported across various chemical and scientific databases.

| Parameter | Value | Source |

| Molecular Formula | C₇H₁₄O₆ | PubChem[8], NIST[9], Sigma-Aldrich |

| Average Molecular Weight | 194.18 g/mol | PubChem[8], MP Biomedicals[5], Selleck Chemicals[1] |

| Monoisotopic Mass | 194.07903816 Da | PubChem[8] |

| CAS Number | 617-04-9 | NIST[9], Sigma-Aldrich, Santa Cruz Biotechnology[4] |

The average molecular weight (often referred to as molecular mass) is calculated using the weighted average of the natural abundances of the isotopes of each element. This is the value typically used for stoichiometric calculations in the laboratory. The monoisotopic mass , on the other hand, is calculated using the mass of the most abundant isotope of each element. This value is of critical importance in high-resolution mass spectrometry for accurate mass determination.

Chemical Structure

The structure of methyl α-D-mannopyranoside dictates its chemical properties and molecular weight. The "pyranoside" designation indicates a six-membered ring structure. The "alpha-D-manno" configuration specifies the stereochemistry at the anomeric carbon and other chiral centers.

Caption: Chemical structure of methyl alpha-D-mannopyranoside.

Section 2: Experimental Determination of Molecular Weight

While the theoretical molecular weight is a calculated value, its experimental verification is a critical step in compound identification and purity assessment. Mass spectrometry is the primary technique for this purpose.[10][11][12][13]

Mass Spectrometry Workflow

Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are ideal for analyzing non-volatile and thermally labile molecules like carbohydrates.[10]

Caption: General workflow for molecular weight determination by mass spectrometry.

Step-by-Step Protocol for ESI-MS Analysis

The following protocol outlines a typical procedure for determining the molecular weight of methyl α-D-mannopyranoside using Electrospray Ionization-Mass Spectrometry (ESI-MS).

Objective: To experimentally verify the molecular weight of methyl α-D-mannopyranoside.

Materials:

-

Methyl α-D-mannopyranoside (≥99% purity)

-

HPLC-grade water

-

HPLC-grade methanol

-

Formic acid (for enhancing ionization)

-

Calibrated ESI-MS instrument

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of methyl α-D-mannopyranoside at a concentration of 1 mg/mL in a 50:50 mixture of HPLC-grade water and methanol.

-

From the stock solution, prepare a dilute working solution of 1-10 µg/mL in the same solvent system.

-

To enhance protonation and the formation of [M+H]⁺ ions, add formic acid to the final solution to a final concentration of 0.1%.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

-

Set the instrument to operate in positive ion mode to detect protonated molecules ([M+H]⁺) or adducts like [M+Na]⁺.

-

Typical ESI source parameters:

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizing Gas Pressure: 10-20 psi

-

Drying Gas Flow: 5-10 L/min

-

Drying Gas Temperature: 250-350 °C

-

-

-

Data Acquisition:

-

Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 100-300).

-

Collect data for a sufficient duration to obtain a stable signal and a good quality averaged spectrum.

-

-

Data Analysis:

-

Process the acquired mass spectrum.

-

Identify the peak corresponding to the sodiated adduct [C₇H₁₄O₆ + Na]⁺ at an m/z of approximately 217.07. Sodium adducts are very common for carbohydrates.

-

Alternatively, look for the protonated molecule [C₇H₁₄O₆ + H]⁺ at an m/z of approximately 195.09.

-

Compare the experimentally determined monoisotopic mass with the theoretical value (194.0790 Da). High-resolution instruments should provide a mass accuracy within 5 ppm.

-

Section 3: Complementary Analytical Techniques

While mass spectrometry directly measures the mass-to-charge ratio, other techniques provide data that corroborates the identity and structure, and by extension, the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of a molecule.[8][14][15] The number of signals, their chemical shifts, and coupling patterns in the NMR spectrum are unique to the structure of methyl α-D-mannopyranoside, providing an orthogonal confirmation of its identity.

Physical and Chemical Properties

A consistent set of physical and chemical properties provides further evidence of the compound's identity and purity.

| Property | Value | Source |

| Appearance | White to off-white powder/crystal | Sigma-Aldrich, Fisher Scientific[16] |

| Melting Point | 193-196 °C | ChemicalBook[2], Sigma-Aldrich |

| Solubility | Soluble in water and methanol; insoluble in ether. | ChemicalBook[2], Sigma-Aldrich |

| Optical Activity | [α]20/D +77.0 to +82.0° (c=10% in H₂O) | Sigma-Aldrich |

Section 4: Safety and Handling

Methyl α-D-mannopyranoside is not classified as a hazardous substance.[8][17][18] However, standard laboratory safety practices should always be observed.

-

Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

-

Handle the powder in a well-ventilated area or use a fume hood to avoid dust inhalation.

-

In case of contact with eyes or skin, rinse thoroughly with water.

-

Store in a cool, dry place away from strong oxidizing agents.[16]

Conclusion

The molecular weight of methyl α-D-mannopyranoside, 194.18 g/mol , is a fundamental constant for any research or development involving this compound. This guide has provided a comprehensive overview, from its theoretical basis to its practical determination using modern analytical techniques like mass spectrometry. By understanding the principles and protocols outlined herein, researchers can ensure the accuracy and integrity of their work, leading to reliable and reproducible results in their scientific endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101798, this compound. Retrieved from [Link]

-

MP Biomedicals. (n.d.). Methyl α-D-Mannopyranoside. Retrieved from [Link]

-

NIST. (n.d.). α-Methyl-D-mannopyranoside. In NIST Chemistry WebBook. Retrieved from [Link]

-

Purdue University. (n.d.). Structural Analysis of Carbohydrates by Mass Spectrometry. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Methyl α-D-mannopyranoside. Retrieved from [Link]

-

Zhejiang Yixin Pharmaceutical Co., Ltd. (2019). Methyl-α-D-mannopyranoside. Retrieved from [Link]

-

PubMed. (n.d.). Analysis of carbohydrates by mass spectrometry. Retrieved from [Link]

-

SLS. (n.d.). This compound | M6882-100G | SIGMA-ALDRICH. Retrieved from [Link]

-

Carl ROTH. (2024). Safety Data Sheet: Methyl α-D-mannopyranoside. Retrieved from [Link]

-

Glyco-Technica. (n.d.). Routine Services. Retrieved from [Link]

-

ResearchGate. (2021). Biological evaluation of some mannopyranoside derivatives. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Analysis of Carbohydrates by Mass Spectrometry. Retrieved from [Link]

-

Federal Register. (2018). Methyl-alpha-D-mannopyranoside (Alpha Methyl Mannoside); Exemption From the Requirement of a Tolerance. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of Carbohydrates by Mass Spectrometry. Retrieved from [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. METHYL-ALPHA-D-MANNOPYRANOSIDE | 617-04-9 [chemicalbook.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. scbt.com [scbt.com]

- 5. mpbio.com [mpbio.com]

- 6. herbs-tech.com [herbs-tech.com]

- 8. This compound | C7H14O6 | CID 101798 - PubChem [pubchem.ncbi.nlm.nih.gov]